Beta-Amyloid (5-42)
Description
Properties
Molecular Weight |
4051.6 |
|---|---|
sequence |
RHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Structural Biology and Conformation of Beta Amyloid 1 42
Monomeric Conformations and Intrinsic Disorder
In its monomeric state, Beta-Amyloid (1-42) (Aβ(1-42)) is largely considered an intrinsically disordered peptide (IDP), lacking a stable, well-defined three-dimensional structure in aqueous solutions. dal.cabiorxiv.org This inherent flexibility is a crucial aspect of its biology, allowing it to adopt a multitude of transient conformations. dal.cabiorxiv.org Nuclear magnetic resonance (NMR) studies have revealed that Aβ(1-42) monomers predominantly exist in a random coil state, with some transient α-helical and β-sheet content.
Molecular dynamics simulations have further illuminated the conformational landscape of the Aβ(1-42) monomer, revealing a dynamic equilibrium between various states. dal.cabiorxiv.org While largely disordered, studies have shown that the monomer can transiently populate compact, fibril-like conformations. researchgate.net These fleeting structures, particularly in the N-terminal region, may act as seeds, lowering the energy barrier for the subsequent aggregation cascade. The C-terminal region of Aβ(1-42), with its two additional hydrophobic residues (Isoleucine-41 and Alanine-42) compared to the more common Aβ(1-40) isoform, is thought to be more structured and plays a significant role in its higher propensity to aggregate. This difference in the C-terminus is a key factor contributing to the increased neurotoxicity associated with Aβ(1-42). osti.gov
Oligomeric Assemblies and Polymorphism
The transition from soluble monomers to insoluble fibrils proceeds through a series of intermediate oligomeric species. These oligomers are highly polymorphic, existing in a wide range of sizes and conformations, and are widely considered to be the most neurotoxic species in Alzheimer's disease.
Small-Molecular-Weight Oligomers (e.g., dimers, trimers, tetramers)
The initial aggregation steps involve the formation of small, low-molecular-weight oligomers such as dimers, trimers, and tetramers. These early assemblies are transient and exist in a dynamic equilibrium with monomers. Atomic force microscopy (AFM) has identified low-molecular-weight oligomers with heights of 1-2 nm. Western blot analysis of prepared Aβ(1-42) oligomers often reveals distinct dimer and trimer signals. Ion mobility-mass spectrometry has provided insights into the preferred structures of these small oligomers, suggesting that Aβ(1-42) tetramers favor a bent structure that facilitates the addition of more monomers. mdpi.com
Higher-Order Oligomers and Protofibrils
As aggregation progresses, small oligomers assemble into larger, higher-order structures and protofibrils. These species are also heterogeneous and represent a transitional state between soluble oligomers and mature fibrils. High-molecular-weight oligomers with heights of 3-5 nm have been observed using AFM. These larger assemblies can appear as spherical or globular structures and can further elongate to form protofibrils, which are short, fibrillar-like structures. Some studies have described the formation of pentameric and hexameric disk-shaped oligomers, as well as larger donut-shaped dodecamers which are implicated in memory deficits. mdpi.commdpi.com These higher-order oligomers and protofibrils are also considered to be highly toxic. oup.com
Fibrillar Structures and Polymorphism
The final stage of Aβ(1-42) aggregation is the formation of insoluble, highly ordered amyloid fibrils. These fibrils are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. portlandpress.com Aβ(1-42) fibrils are characterized by significant structural polymorphism, meaning they can adopt multiple, distinct, self-propagating structures. portlandpress.com
Cross-Beta Sheet Architecture
The fundamental structural motif of all amyloid fibrils is the cross-β sheet architecture. pnas.orgbiorxiv.org In this arrangement, individual Aβ(1-42) peptides are organized into β-strands that run perpendicular to the long axis of the fibril. pnas.org These β-strands are stacked on top of each other to form extended β-sheets, with the hydrogen bonds oriented parallel to the fibril axis. pnas.org This results in a highly stable and rigid structure. X-ray diffraction studies of Aβ(1-42) fibrils show characteristic reflections at approximately 4.7 Å and 10 Å, corresponding to the spacing between β-strands and β-sheets, respectively. pnas.org
Fibril Core and Interface Regions
High-resolution techniques such as solid-state NMR (ssNMR) and cryo-electron microscopy (cryo-EM) have provided detailed insights into the atomic structure of Aβ(1-42) fibrils. capes.gov.brscispace.com These studies have revealed that the fibril core is typically composed of residues from the central and C-terminal regions of the peptide, while the N-terminal region is often more flexible and exposed to the solvent. pnas.org
S-shaped polymorphs: In many structures determined by ssNMR and cryo-EM, the Aβ(1-42) peptide adopts an "S" shape within the fibril. acs.org These fibrils are often composed of two intertwined protofilaments. capes.gov.br The interface between protofilaments can be stabilized by hydrophobic interactions involving residues such as Val39 and Ile41.
U-shaped polymorphs: Earlier models proposed a "U-shaped" conformation for Aβ(1-42) within fibrils, characterized by two β-strands connected by a turn. pnas.org This conformation is stabilized by an intramolecular salt bridge between Asp23 and Lys28. pnas.org
Brain-derived polymorphs: Recent studies on Aβ(1-42) fibrils derived from the brains of Alzheimer's patients have revealed novel "ν-shaped" and "υ-shaped" conformations. portlandpress.com These polymorphs exhibit different intermolecular contacts and helical symmetries compared to in vitro-generated fibrils, highlighting the influence of the cellular environment on fibril structure.
Distinct Fibril Polymorphs
Beta-Amyloid (1-42) (Aβ(1-42)) fibrils exhibit significant structural polymorphism, meaning they can form multiple, distinct fibril structures from the same peptide sequence. This polymorphism is a critical area of research as different fibril structures may be associated with different disease presentations. The various polymorphs differ in the conformation of the peptide, the number of protofilaments, and their arrangement.
Several distinct structural motifs have been identified for Aβ(1-42) fibrils:
U-shaped Fibrils: Early models of Aβ(1-42) fibrils proposed a U-shaped motif. This structure is characterized by two β-strands (residues 18-26 and 31-42) connected by a turn, and it is stabilized by an intramolecular salt bridge between residues D23 and K28. pnas.org
S-shaped Fibrils: More recent studies have revealed an S-shaped arrangement, which is considered more toxic. researchgate.net This conformation is unique to Aβ(1-42) among the amyloid species and involves a central β-strand (residues V24-G33) that connects the N-terminal and C-terminal β-strands. researchgate.net Computational studies have suggested that the S-shaped architecture has superior mechanical stability compared to the U-shaped one.
LS-shaped Fibrils: Cryo-electron microscopy has resolved an "LS"-shaped topology where the entire N-terminus is part of the cross-β structure. In this polymorph, which is composed of two intertwined protofilaments, the dimer interface shields the hydrophobic C-termini from the solvent.
Brain-Derived Polymorphs (ν-shaped and υ-shaped): Fibrils grown from seeds extracted from Alzheimer's disease brain tissue have revealed even more complex structures. pnas.org These include a ν-shaped conformation (Type A) and a υ-shaped conformation (Type B), which differ significantly from the more common S-shaped fold. pnas.org Type A fibrils feature two protofibrils associated through hydrophobic contacts and salt bridges, while Type B fibrils have an interlocked assembly with extensive hydrophobic sidechain contacts.
The conditions under which the fibrils are formed, such as quiescent or agitated states, can influence the resulting polymorph. acs.org For example, Aβ(1-42) fibrils grown under quiescent conditions tend to be elongated and twisted, while those grown with agitation form weblike clusters. acs.org
Table 1: Comparison of Aβ(1-42) Fibril Polymorphs
| Polymorph Shape | Key Structural Features | Stabilizing Interactions | Reference |
|---|---|---|---|
| U-shaped | Two β-strands (V18-S26, I31-A42) with a turn. | Intramolecular salt bridge (D23-K28). | |
| S-shaped | Three-stranded, with a central β-strand (V24-G33). | Interchain hydrogen bonds. | researchgate.net |
| LS-shaped | Two intertwined protofilaments with ordered N-terminus. | Intermolecular hydrophobic contacts (V39, I41) and salt bridges (D1, K28). | |
| ν-shaped (Type A) | Brain-derived; two protofibrils. | Intermolecular hydrophobic contacts and salt bridges (K28-A42). | pnas.org |
| υ-shaped (Type B) | Brain-derived; interlocked assembly. | Extensive hydrophobic sidechain contacts. | pnas.org |
Advanced Structural Characterization Methodologies
A variety of advanced biophysical techniques are employed to elucidate the complex structures of Aβ(1-42) fibrils at different stages of aggregation.
Solid-State Nuclear Magnetic Resonance (ss-NMR)
Solid-state NMR (ssNMR) is a powerful technique for determining the atomic-resolution structure of insoluble and non-crystalline amyloid fibrils. It provides crucial constraints for building structural models. pnas.org
Key Research Findings:
In-Register Parallel β-Sheets: ssNMR studies have been fundamental in establishing that Aβ(1-42) fibrils are composed of in-register parallel β-sheets, where identical residues from adjacent peptide molecules align. pnas.orgnih.gov This arrangement allows for the maximization of favorable hydrophobic interactions. nih.gov
Identification of Ordered and Disordered Regions: The technique can distinguish between structurally ordered and disordered regions of the peptide within the fibril. For instance, ssNMR has shown that in some polymorphs, the first 10-17 residues of Aβ(1-42) are disordered, while residues 18-42 form a stable β-strand–turn–β-strand motif. pnas.orgpnas.org
Atomic-Level Structural Models: By providing distance and angular restraints, ssNMR data, often combined with other methods like mass-per-length measurements from electron microscopy, has enabled the construction of detailed atomic models of Aβ(1-42) fibril polymorphs. One such model revealed a double horseshoe-like structure with five in-register parallel intermolecular β-strands.
Monitoring Aggregation Kinetics: ssNMR can also monitor the kinetics of fibril formation by observing the disappearance of the monomer signal and the appearance of signals from the aggregated species over time.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (cryo-EM) has emerged as a leading technique for determining the high-resolution structures of macromolecular assemblies, including amyloid fibrils, without the need for crystallization. pnas.org
Key Research Findings:
High-Resolution Fibril Structures: Cryo-EM has yielded structures of Aβ(1-42) fibrils at resolutions up to 4.0 Å, allowing for the clear visualization of the peptide backbone and most side chains.
Protofilament Arrangement: The technique has revealed that many Aβ(1-42) fibrils are composed of two intertwined protofilaments. pnas.org These studies have detailed the dimer interface, which often protects the hydrophobic C-termini from the solvent.
Discovery of Novel Polymorphs: Cryo-EM has been instrumental in identifying novel and complex fibril polymorphs, such as the "LS"-shaped, ν-shaped, and υ-shaped structures, some of which were derived from brain tissue. pnas.org These structures highlight the significant conformational diversity of Aβ(1-42).
Visualization of Fibril Ends: The high resolution of cryo-EM allows for the characterization of the fibril ends, revealing distinct "groove" and "ridge" structures that have implications for the mechanisms of fibril growth and secondary nucleation.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the morphology and assembly of Aβ(1-42) aggregates on surfaces in real-time. pnas.orgcapes.gov.brpnas.org It provides nanometric resolution of the different species formed during fibrillogenesis, from oligomers to mature fibrils. capes.gov.br
Key Research Findings:
Morphological Characterization: AFM allows for the direct measurement of the dimensions of aggregates. Studies have identified globular oligomers, protofibrils (the first fibrillar species), and mature fibrils with varying heights and lengths. capes.gov.brnih.gov For example, mature fibrils often appear as ribbon-like structures with heights of ~5 nm and lengths ranging from 100 to 600 nm. researchgate.net
Real-Time Observation of Fibrillogenesis: High-speed AFM (HS-AFM) enables the real-time visualization of fibril nucleation and elongation. pnas.orgpnas.org This has led to the surprising observation that fibril growth modes can switch between different morphologies, such as "straight" and "spiral" forms, even after elongation has started. pnas.org This suggests that fibril end structures can fluctuate and that polymorphism can arise after the initial nucleation event. pnas.orgpnas.org
Influence of Environment: AFM studies have shown that the substrate (hydrophilic vs. hydrophobic) and solution conditions can influence the aggregation pathway and fibril morphology. pnas.org For instance, fibril formation may be driven by interactions at hydrophobic-aqueous interfaces. pnas.org
Quantifying Fibril Populations: AFM can be used to analyze the distribution of different fibril polymorphs within a sample, revealing heterogeneity in height, length, and twisting periodicity. acs.orgresearchgate.net
Table 2: Morphological Data from AFM Studies of Aβ(1-42) Aggregates
| Aggregate Type | Morphology | Typical Dimensions | Reference |
|---|---|---|---|
| Oligomers | Globular, round-shaped | Diameter < 10 nm to 50 nm | acs.org |
| Protofibrils | Linear, nodular, branched | Height ~3 nm, Length 20-70 nm | pnas.orgnih.gov |
| Mature Fibrils | Straight, spiral, twisted, ribbon-like | Height 2.5-12.7 nm, Length >100 nm | acs.orgpnas.orgresearchgate.netresearchgate.net |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins and peptides in solution. It is particularly useful for monitoring the conformational changes that Aβ(1-42) undergoes during aggregation.
Key Research Findings:
Monitoring Conformational Transitions: CD spectroscopy can track the transition of Aβ(1-42) from a disordered or random-coil conformation to a β-sheet-rich structure, which is characteristic of amyloid fibrils. researchgate.net The random-coil state typically shows a negative band around 200-205 nm, while the β-sheet structure is characterized by a strong negative band around 218 nm. researchgate.netescholarship.org
Influence of Environment on Secondary Structure: The technique is used to assess how different environments, such as membrane mimetics (e.g., liposomes, TFE/water mixtures), affect the secondary structure of Aβ(1-42). mdpi.com For example, in certain concentrations of trifluoroethanol (TFE), Aβ(1-42) can be induced to form α-helical structures, while higher water content promotes β-sheet formation. escholarship.org
Screening for Aggregation Inhibitors: By monitoring the β-sheet transition, CD spectroscopy serves as a valuable tool to evaluate the effect of potential inhibitors on Aβ(1-42) aggregation. researchgate.net An effective inhibitor would be expected to prevent or slow the transition to the β-sheet conformation.
Small-Angle Scattering Techniques (e.g., SAXS)
Key Research Findings:
Determining Size and Shape of Aggregates: SANS studies have determined the radius of gyration for Aβ(1-42) monomers to be around 10 Å. torvergata.it These techniques can distinguish between monomers, oligomers, and fibrils based on their different scattering profiles. researchgate.net
Fibril Cross-Sectional Structure: SAXS data can reveal the cross-sectional dimension and shape of fibrils. pnas.org For Aβ(1-42) fibrils, SAXS analysis is consistent with a two-filament model, where two twisted stacks of folded Aβ(1-42) molecules form the fibril. lens-initiative.orgpnas.org
Complementing High-Resolution Methods: Small-angle scattering provides low-resolution structural information that is complementary to high-resolution techniques like ssNMR and cryo-EM. pnas.org By combining SAXS data with an atomic model from ssNMR, researchers can build more complete and accurate models of the entire fibril structure, including the arrangement of protofilaments. pnas.org
Aggregation Kinetics and Mechanisms of Beta Amyloid 1 42
Nucleated Polymerization Model
Primary nucleation is the initial and slowest step in the aggregation cascade, involving the formation of a stable oligomeric nucleus from soluble, monomeric Aβ42 peptides. biorxiv.org This process occurs without the involvement of pre-existing aggregates. pnas.org It is an entropy-driven process, where flexible peptide chains adopt a globular conformation with a non-polar core and a polar surface, leading to a micelle-like architecture. mdpi.com The self-association is driven by intermolecular interactions between the hydrophobic regions of the peptides. mdpi.com Kinetic analysis has shown that the primary nucleation of Aβ42 is significantly faster than that of the Aβ40 isoform, a key factor in its higher propensity to aggregate. The presence of pyroglutamate-modified Aβ(3-42) (pEAβ(3-42)) can increase the rate of primary nucleation of Aβ(1-42), suggesting the formation of mixed nuclei. rsc.org
Once stable nuclei are formed, they can rapidly elongate by the sequential addition of monomers to their ends. biorxiv.org This elongation process is significantly faster than primary nucleation. Direct imaging of individual fibrils reveals that Aβ42 fibril growth is strongly polarized, with one end growing faster than the other. This asymmetry arises not only from different elongation rates but also from a growth-incompetent state that can block further monomer addition.
The mechanism of elongation is often described as a two-step "dock-lock" process. In this model, a monomer first reversibly binds (docks) to the fibril end. This is followed by a slower, rate-limiting conformational rearrangement where the monomer "locks" into the ordered β-sheet structure of the fibril. Molecular dynamics simulations suggest the formation of an obligate on-pathway β-hairpin intermediate that hydrogen bonds to the fibril core during this process. acs.org
Table 1: Comparative Aggregation Kinetic Rates for Aβ Isoforms
| Kinetic Process | Aβ42 Rate | Aβ40 Rate | Fold Difference (Aβ42 vs. Aβ40) | Reference |
|---|---|---|---|---|
| Primary Nucleation | 3 × 10⁻⁴ M⁻² s⁻¹ | 2 × 10⁻⁶ M⁻² s⁻¹ | 150-fold faster | |
| Elongation | 3 × 10⁶ M⁻¹ s⁻¹ | 3 × 10⁵ M⁻¹ s⁻¹ | 10-fold faster |
Secondary nucleation is a crucial amplification pathway where the surfaces of existing fibrils act as catalysts for the formation of new nuclei from monomeric peptides. biorxiv.orgpnas.org This surface-catalyzed process can dominate the generation of new aggregates once a critical concentration of fibrils has formed, leading to a positive feedback loop that exponentially accelerates aggregation. pnas.org It is considered a major source of toxic oligomeric species. pnas.orgacs.orgresearchgate.net
Direct microscopic observations have confirmed that monomers can attach to the sides of existing fibrils, grow into larger aggregates along the fibril surface, and then detach to form new, independent fibrils. acs.orgresearchgate.net This process appears to depend on the fibril's surface properties and structural features. pnas.org Recent studies suggest that structural defects within the amyloid fibril core, generated during their initial assembly, may serve as the predominant sites for secondary nucleation. biorxiv.org Furthermore, fibrils of pEAβ(3-42) can act as highly efficient catalytic surfaces for the secondary nucleation of Aβ(1-42). rsc.org
Elongation Processes
Factors Influencing Aggregation Kinetics
The rate and extent of Aβ42 aggregation are highly sensitive to a range of experimental and environmental factors. These include the concentration and purity of the peptide itself, as well as the physicochemical conditions of the solution.
The purity of the peptide solution, specifically the presence of other Aβ isoforms, also significantly impacts aggregation. The N-terminally truncated and pyroglutamylated form, pEAβ(3-42), aggregates much faster than Aβ(1-42) and can accelerate Aβ(1-42) aggregation by affecting all reaction steps. rsc.org Conversely, the presence of Aβ(1-40) can inhibit the primary nucleation of Aβ42.
Table 2: Effect of Aβ42 Concentration on Fibril Formation Rate Constant
Data from aggregation assays in 20 mM HEPES, 100 mM NaCl, pH 7.4, at 25°C with continuous agitation. aip.orgresearchgate.net
| Aβ42 Concentration (µM) | Fibril Formation Rate Constant (k) |
|---|---|
| < 3 | Increases with concentration |
| > 3 | Remains constant (k ≈ 0.52 ± 0.20 min⁻¹) |
pH: The pH of the solution strongly modulates Aβ42 aggregation. Aggregation is generally favored under slightly acidic to neutral conditions (pH 4-8). pnas.org The aggregation rate is fastest between pH 4 and 5.7. pnas.org Below pH 7.0, the fibrillization rate tends to decrease, an effect linked to the simultaneous protonation of two histidine residues (His13 and His14), which inhibits fibril formation. aip.orgresearchgate.net Acidic environments, such as those found in cellular endosomes (around pH 6), may promote the formation of particularly neurotoxic fibrils. pnas.org
Temperature: Higher temperatures generally accelerate the kinetics of Aβ42 fibrillization. aip.orgresearchgate.net The lag time decreases and the fibril growth rate constant increases with rising temperature. researchgate.netaip.org The relationship between the logarithm of the rate constant and the inverse of temperature follows a linear Arrhenius plot, yielding an activation energy of 12 kcal/mol for the process. aip.orgresearchgate.net This indicates that the aggregation is a thermally activated process, likely limited by a monomolecular event involving a conformational change rather than by diffusion. aip.org
Table 3: Effect of Temperature on Aβ42 Aggregation Kinetics
Data from aggregation of 5 μM Aβ42 in 20 mM HEPES, 100 mM NaCl, pH 7.4. aip.orgresearchgate.net
| Parameter | Effect of Increasing Temperature |
|---|---|
| Lag Time | Decreases |
| Fibrillization Rate Constant (k) | Increases |
| Activation Energy (Ea) | 12 kcal/mol |
Ionic Strength: The effect of ionic strength on Aβ42 aggregation is complex. semanticscholar.org It can influence electrostatic interactions between peptide monomers. Increasing ionic strength can attenuate repulsive electrostatic forces between negatively charged Aβ peptides, which can promote aggregation. However, other studies using molecular dynamics simulations suggest that with an increase in ionic strength, the Aβ42 monomer shows a lesser tendency to aggregate and holds its helical secondary structure more effectively. ingentaconnect.com At acidic pH, increasing ionic strength has been observed to result in the formation of denser fibrillar aggregates. The interplay between ionic strength and aggregation is intricate, affecting multiple parameters including kinetics and the conformation of the final fibrils. semanticscholar.org
Role of Solvent Systems (e.g., Hexafluoroisopropanol (HFIP) pretreatment)
Hexafluoroisopropanol (HFIP) is a fluorinated alcohol commonly used to dissolve amyloidogenic peptides like Beta-Amyloid (Aβ) to ensure a monomeric state before aggregation studies. plos.org The pretreatment of Aβ(1-42) with HFIP is a critical step aimed at dissociating pre-existing aggregates to start experiments from a defined, monomeric peptide population. plos.org This process is believed to break up residual aggregates that may be present in lyophilized peptide preparations. mdpi.com
However, the role of HFIP is complex and can influence the subsequent aggregation kinetics. While it is used to prepare monomeric solutions, some studies suggest that HFIP treatment does not always result in a completely aggregate-free solution. In fact, Aβ(1-42) dissolved in HFIP can exist in a monomer-dimer equilibrium. The initial concentration of Aβ during this pretreatment has been shown to alter the kinetic profiles of fibril formation.
The presence of residual HFIP, even at low concentrations, can affect the aggregation process. Fluorinated alcohols like HFIP can induce α-helical conformations in Aβ peptides. plos.org The transition from this α-helical intermediate to a β-sheet structure is a key event in fibril formation. plos.org The rate of this conformational change, influenced by the solvent conditions, can determine whether the peptides form organized fibrils or disordered, clustered aggregates. plos.org For instance, aqueous mixtures with 20% HFIP have been found to be more favorable for Aβ fibril formation compared to similar concentrations of another fluorinated alcohol, trifluoroethanol (TFE). plos.org
Furthermore, HFIP pretreatment has been reported to enhance the amyloidogenicity of Aβ(1-42) and its interaction with biological membranes. This can lead to an increased rate of fibril formation, likely due to the presence of a higher number of nucleation seeds at the beginning of the aggregation process. Studies have shown that HFIP-treated Aβ(1-42) can have a greater tendency to form amyloid structures on cell surfaces. The resulting fibrils from HFIP-treated peptide often exhibit a long, stranded morphology. Conversely, it has also been noted that the peptide films formed after HFIP treatment can be difficult to resuspend consistently, which may introduce variability in experimental results.
Some research indicates that Aβ(1-42) oligomers prepared using HFIP as a solvent are more potent in electrophysiological tests, suggesting that fluorinated compounds might enhance the ability of oligomers to modulate biological systems.
In Vitro Aggregation Methodologies and Assays
Thioflavin T (ThT) Fluorescence Assays
Thioflavin T (ThT) is a fluorescent dye widely used to monitor the aggregation of amyloid fibrils in vitro. anaspec.comeurogentec.comanaspec.com The assay is based on the property of ThT to exhibit a significant increase in fluorescence emission when it binds to the β-sheet-rich structures characteristic of amyloid fibrils. anaspec.com The fluorescence is typically measured with an excitation wavelength around 440 nm and an emission wavelength around 484-485 nm. anaspec.comeurogentec.comanaspec.com
A typical ThT assay involves incubating the Aβ(1-42) peptide, often pre-treated to ensure a monomeric starting state, in a suitable buffer. anaspec.comeurogentec.com The fluorescence intensity is measured over time, often at 37°C with shaking to promote aggregation. anaspec.com The resulting kinetic profile usually shows a lag phase, corresponding to the initial nucleation events, followed by an exponential growth phase as fibrils elongate, and finally a plateau phase when the concentration of monomers is depleted.
The ThT assay is a convenient and standard method to study Aβ fibrillation kinetics and to screen for potential inhibitors of aggregation. anaspec.comeurogentec.comresearchgate.net The maximal ThT fluorescence intensity has been shown to have a nearly linear dependence on the peptide concentration. However, it is important to note that ThT fluorescence can be biased by the presence of certain exogenous compounds, such as some polyphenols, which may have their own absorptive or fluorescent properties or may interact directly with the dye. scispace.com Therefore, results from ThT assays are often corroborated with other techniques. scispace.com
The following table summarizes typical parameters used in ThT fluorescence assays for Aβ(1-42) aggregation:
| Parameter | Typical Value(s) | Source(s) |
| Aβ(1-42) Concentration | 2 µM, 5 µM, 10 µM, 20 µM | |
| ThT Concentration | 3.3 µM | |
| Excitation Wavelength | 440 nm, 445 nm | anaspec.com |
| Emission Wavelength | 480 nm, 484 nm | anaspec.com |
| Temperature | 25°C, 37°C, 40°C | anaspec.com |
| Buffer System | 20 mM HEPES, 100 mM NaCl, pH 7.4; 50 mM Tris, 150 mM NaCl, pH 7.2; 10 mM Phosphate (B84403), 150 mM NaCl, pH 8.0 | anaspec.com |
Light Scattering Techniques (e.g., Dynamic Light Scattering (DLS))
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles diffusing in a solution. pnas.org It is particularly useful for studying the early stages of Aβ aggregation, providing information about the size and quantity of oligomeric species. pnas.org DLS works by analyzing the temporal fluctuations in the intensity of scattered light from particles undergoing Brownian motion. These fluctuations are related to the diffusion coefficients of the particles, from which their hydrodynamic radius can be calculated.
DLS can detect a wide range of particle sizes, from nanometers to microns, making it suitable for monitoring the entire aggregation process from monomers and small oligomers to larger fibrils. It can resolve multimodal size distributions, which is advantageous for studying heterogeneous systems containing various aggregate species. For example, DLS has been used to identify a broad distribution of particles centered around a 10 nm hydrodynamic radius in the early stages of Aβ(1-42) aggregation. researchgate.net
However, DLS measurements can be influenced by the presence of even a small number of very large aggregates, which can dominate the scattering signal. researchgate.net Therefore, it is often used in conjunction with other techniques to provide a more complete picture of the aggregation process.
Transmission Electron Microscopy (TEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of Aβ(1-42) aggregates at high resolution. ulisboa.pt TEM allows for the direct observation of different aggregate species, including oligomers, protofibrils, and mature fibrils. researchgate.net
For TEM analysis, a small amount of the sample is typically adsorbed onto a carbon-coated copper grid and then negatively stained with a heavy metal salt, such as uranyl acetate (B1210297) or phosphotungstic acid. ulisboa.pt The stain surrounds the aggregates, creating a contrast that allows their shape and size to be visualized.
TEM images have revealed that Aβ(1-42) can form various fibrillar morphologies. Mature fibrils often appear as long, straight, or twisting filaments with diameters typically around 10 nm and lengths that can extend over several microns. pnas.org TEM can also distinguish between different types of aggregates, such as globular oligomers and elongated fibrils. researchgate.net The technique is invaluable for confirming the presence of fibrils in samples analyzed by other methods like ThT assays and for assessing the effects of inhibitors on fibril morphology. researchgate.net
The following table provides a summary of morphological features of Aβ(1-42) aggregates observed by TEM:
| Aggregate Type | Morphological Description | Typical Dimensions | Source(s) |
| Oligomers | Globular, spherical structures | - | researchgate.net |
| Protofibrils | Short, less branched filaments | - | researchgate.net |
| Mature Fibrils | Long, straight or twisting filaments | Diameter: ~10 nm; Length: several microns |
SDS-PAGE and Western Blotting for Aggregate Size Distribution
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) combined with Western blotting is a widely used technique to separate and identify Aβ(1-42) aggregates based on their molecular weight. mdpi.commdpi.com This method allows for the characterization of the size distribution of different oligomeric species.
In this technique, Aβ samples are separated by electrophoresis on a polyacrylamide gel containing SDS, a detergent that denatures the proteins and imparts a negative charge. nih.gov This allows for separation primarily based on size. After separation, the proteins are transferred from the gel to a membrane (e.g., nitrocellulose), which is then probed with specific antibodies that recognize the Aβ peptide, such as the 6E10 antibody. nih.govacs.org
SDS-PAGE and Western blotting can resolve SDS-stable oligomers, revealing a ladder of bands corresponding to monomers, dimers, trimers, tetramers, and higher-order aggregates. mdpi.com For example, studies have shown that Aβ(1-42) preparations can contain a mixture of monomers (around 4.5 kDa) and various oligomers. nih.govresearchgate.net At low concentrations, a mixture of monomers and higher molecular weight oligomers (e.g., ~68 kDa) may be observed, while at higher concentrations, the peptide may be predominantly in oligomeric forms (e.g., 60-68 kDa and 140 kDa). nih.govresearchgate.net
It's important to note that SDS can itself influence Aβ aggregation and may not fully dissociate all aggregate types. Some oligomers are resistant to SDS and appear as distinct bands, while larger, more heterogeneous aggregates may appear as a smear on the blot. acs.org
The table below shows examples of Aβ(1-42) aggregate sizes detected by SDS-PAGE and Western Blotting:
| Detected Species | Apparent Molecular Weight (kDa) | Source(s) |
| Monomer | ~4.3 - 4.5 | nih.govresearchgate.net |
| Trimer | ~13.5 - 14 | mdpi.com |
| Tetramer | ~16.5 - 18 | mdpi.com |
| Pentamer | ~22.5 | mdpi.com |
| Higher-order Oligomers | 46, 56, 60-68, >83, 140 | mdpi.comnih.govresearchgate.net |
Molecular Interactions Involving Beta Amyloid 1 42
Interactions with Amyloid Precursor Protein (APP) and Processing Enzymes (Secretases)
The generation of Beta-Amyloid (1-42) is a direct consequence of the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP), a transmembrane protein with a large extracellular domain and a shorter cytoplasmic tail. This process is mediated by two key enzymes known as secretases: beta-secretase (BACE1) and gamma-secretase.
The amyloidogenic pathway, which leads to the formation of Aβ, begins when BACE1 cleaves APP at the N-terminus of the Aβ domain. This initial cleavage releases a soluble ectodomain called sAPPβ and leaves a 99-amino acid C-terminal fragment (C99) embedded in the cell membrane. Subsequently, the gamma-secretase complex, a multi-protein assembly that includes presenilin 1 (PSEN1) or presenilin 2 (PSEN2), nicastrin, Aph-1, and Pen-2, cleaves the C99 fragment within its transmembrane domain. This second cleavage is not precise and can occur at several positions, leading to the generation of Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42. wikipedia.org
In contrast, the non-amyloidogenic pathway involves the initial cleavage of APP by alpha-secretase. This enzyme cleaves within the Aβ sequence, thereby precluding the formation of the full-length Aβ peptide. This cleavage produces a soluble ectodomain, sAPPα, and an 83-amino acid C-terminal fragment (C83). Subsequent cleavage of C83 by gamma-secretase generates the non-toxic p3 peptide.
The interaction between APP and the secretases is a highly regulated process. For instance, the transmembrane helix of APP undergoes a conformational change upon binding to PSEN1, which facilitates its cleavage by the gamma-secretase complex. Studies using fusion proteins of C99 and PS1 have shown that this direct interaction is crucial for Aβ production and that mutations in PS1 linked to familial Alzheimer's disease can alter this interaction to favor the production of Aβ42. The subcellular location of these interactions is also critical, with BACE1 primarily acting in endosomes and the trans-Golgi network, where the environment is more acidic, favoring its activity.
Table 1: Key Proteins in APP Processing and Aβ42 Formation
| Protein | Function | Role in Aβ42 Formation |
|---|---|---|
| Amyloid Precursor Protein (APP) | Precursor protein to Aβ | Cleaved by secretases to produce Aβ42 |
| Beta-secretase (BACE1) | Enzyme that performs the initial cleavage of APP in the amyloidogenic pathway | Initiates the process that leads to Aβ42 formation |
| Gamma-secretase | Enzyme complex that performs the final cleavage of the APP C-terminal fragment | Cleaves the C99 fragment to release Aβ42 wikipedia.org |
| Alpha-secretase | Enzyme that cleaves APP within the Aβ sequence | Prevents the formation of Aβ42 by cleaving its precursor |
| Presenilin 1 (PSEN1) | Catalytic subunit of the gamma-secretase complex | Directly interacts with and cleaves the APP C-terminal fragment |
Peptide-Protein Interactions (Non-APP Related)
Beyond its generation from APP, Aβ42 engages in a multitude of interactions with other proteins, which can influence its aggregation, clearance, and neurotoxic effects.
Interactions with Chaperones (e.g., αB-crystallin) and Protein Disulfide Isomerase
Molecular chaperones are proteins that assist in the proper folding and prevent the aggregation of other proteins. αB-crystallin, a small heat shock protein, has been shown to interact with Aβ42. This interaction can modulate the aggregation process, although the precise outcomes can vary depending on the conditions. Some studies suggest that αB-crystallin can inhibit Aβ fibrillization, while others indicate it may promote the formation of certain types of Aβ oligomers.
Protein disulfide isomerase (PDI) is another important enzyme involved in protein folding, primarily by catalyzing the formation and breakage of disulfide bonds. While Aβ itself lacks cysteine residues and therefore cannot form disulfide bonds, PDI has been found to interact with Aβ and influence its aggregation state.
Interactions with the Receptor for Advanced Glycation End Products (RAGE)
The Receptor for Advanced Glycation End Products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily that is expressed on various cell types, including neurons and cerebral endothelial cells. aai.org Aβ42 is a prominent ligand for RAGE. The interaction between Aβ42 and RAGE is implicated in a range of pathological processes in Alzheimer's disease.
Binding of Aβ42 to RAGE can trigger a cascade of intracellular signaling events, including the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. pnas.org This can lead to increased oxidative stress, inflammation, and neuronal dysfunction. Furthermore, the Aβ42-RAGE interaction is involved in the transport of Aβ across the blood-brain barrier, potentially contributing to its accumulation in the brain. Studies have shown that blocking the Aβ-RAGE interaction can reduce Aβ accumulation and improve cognitive function in animal models of Alzheimer's disease. The interaction is not limited to a single isoform, as various Aβ isoforms, including Aβ40 and post-translationally modified versions, can also bind to RAGE.
Interactions with Other Cellular Proteins (e.g., SYT7, LRRK2, KIF5B, CHRNA7)
Aβ42 has been shown to interact with a variety of other cellular proteins, implicating it in the disruption of multiple cellular functions.
Synaptotagmin-7 (SYT7): This protein is a calcium sensor involved in vesicle trafficking and exocytosis. uniprot.org Interactions between Aβ42 and SYT7 have been identified, suggesting a potential mechanism by which Aβ42 could interfere with synaptic function and neurotransmitter release. affbiotech.com
Leucine-rich repeat kinase 2 (LRRK2): LRRK2 is a large, multi-domain protein linked to Parkinson's disease, but it has also been found to interact with Aβ42. This interaction may represent a point of convergence in the pathogenic pathways of Alzheimer's and Parkinson's diseases.
Kinesin family member 5B (KIF5B): KIF5B is a motor protein responsible for the anterograde transport of cargo along microtubules. Aβ42 has been shown to interact with the cytoplasmic domain of KIF5B, potentially disrupting axonal transport, a critical process for neuronal function and survival. affbiotech.com
Cholinergic Receptor Nicotinic Alpha 7 Subunit (CHRNA7): Aβ42 binds with high affinity to the α7 nicotinic acetylcholine (B1216132) receptor (CHRNA7), a ligand-gated ion channel involved in cognitive processes. merckmillipore.combiomart.cn This interaction is thought to be a key event in Aβ-mediated neurotoxicity and may contribute to the cholinergic dysfunction observed in Alzheimer's disease. researchgate.net
Interactions with Membrane Components and Lipid Rafts
The cellular membrane provides a critical interface for Aβ42 aggregation and interaction. Aβ42 can directly interact with various components of the cell membrane, including phospholipids (B1166683) and cholesterol. These interactions can promote the misfolding and aggregation of the peptide.
Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. These domains serve as platforms for signal transduction and protein trafficking. Aβ42 has been shown to associate with lipid rafts, and this association is believed to be a critical step in its aggregation process. The unique lipid environment of these rafts can facilitate the conformational changes in Aβ42 that lead to the formation of toxic oligomers and fibrils. Furthermore, key proteins involved in Aβ production, such as APP and the secretases, are also found within lipid rafts, suggesting that these microdomains are hotspots for Aβ generation.
Metal Ion Binding and Modulation of Aggregation (e.g., Cu2+, Zn2+, Al3+)
Metal ions play a significant role in the pathophysiology of Alzheimer's disease, in part through their direct interaction with Aβ42. The N-terminal region of Aβ is known to have metal-binding sites, particularly involving histidine residues. acs.org
Copper (Cu2+): Copper ions bind with high affinity to Aβ42. This interaction can significantly influence the aggregation process. Studies have shown that Cu2+ can increase the binding forces between Aβ peptides, potentially accelerating the initial stages of aggregation. The Aβ-Cu2+ complex is also redox-active and can generate reactive oxygen species (ROS), contributing to oxidative stress in the brain.
Zinc (Zn2+): Zinc ions also bind to Aβ42 and can modulate its aggregation. Depending on the concentration, zinc can either promote or inhibit the formation of amyloid fibrils. acs.org At certain concentrations, zinc can induce the formation of amorphous aggregates rather than ordered fibrils. acs.org
Aluminum (Al3+): Aluminum is a non-essential metal that has been implicated in Alzheimer's disease. mdpi.com Studies have shown that aluminum can interact with Aβ42 and induce the formation of specific types of aggregates, including annular protofibrils. researchgate.net The Aβ-aluminum complexes have been associated with increased neurotoxicity.
The binding of these metal ions can alter the conformation of Aβ42, neutralize charges on the peptide, and facilitate intermolecular bridging, all of which can impact its aggregation pathway and toxicity.
Table 2: Metal Ions and Their Interaction with Beta-Amyloid (1-42)
| Metal Ion | Effect on Aβ42 Aggregation | Other Notable Effects |
|---|---|---|
| Copper (Cu2+) | Can increase peptide-peptide binding forces and accelerate aggregation | Forms redox-active complexes that generate reactive oxygen species |
| Zinc (Zn2+) | Can promote the formation of amorphous aggregates and either promote or inhibit fibrillization depending on the concentration acs.org | Binds to Aβ42 and modulates its aggregation pathway |
| Aluminum (Al3+) | Induces the formation of annular protofibrils and other structured aggregates researchgate.net | Aβ-aluminum complexes are associated with high neurotoxicity |
Heterotypic Aggregation with Exogenous Amyloidogenic Sequences (e.g., from gut microbiota)
The aggregation of Beta-Amyloid (Aβ) is a complex process that can be influenced by interactions with other molecules, including amyloidogenic proteins from different species. This phenomenon, known as heterotypic aggregation or cross-seeding, is of growing interest, particularly concerning the role of exogenous amyloid sequences produced by the gut microbiota. biorxiv.org A growing body of evidence suggests that functional amyloids produced by gut bacteria can interact with host Aβ peptides, potentially accelerating aggregation and contributing to the pathology of Alzheimer's disease. oup.commdpi.com
Bacteria can produce functional amyloid-like proteins, such as curli from Escherichia coli and FapC from Pseudomonas aeruginosa, which can act as nucleation sites, or seeds, accelerating the fibrillization of Aβ. mdpi.comresearchgate.net This cross-seeding may occur through a mechanism of molecular mimicry, where the structural similarities between bacterial and human amyloids facilitate these interactions, even in the absence of primary sequence homology. jnmjournal.org The exposure to bacterial amyloids in the gastrointestinal tract may prime the immune system and enhance the response to the endogenous production of neuronal amyloids in the brain.
Research Findings on Bacterial Amyloid Interactions
Detailed in-vitro studies have demonstrated the direct influence of bacterial amyloid sequences on the aggregation kinetics of Aβ. For instance, research using a collection of 21-amino acid peptides derived from bacterial genomes, which were previously shown to interfere with Aβ aggregation, has provided specific insights into these heterotypic interactions. biorxiv.org When incubated with monomeric Aβ(1-42), a majority of these bacterial-derived peptides were found to enhance its aggregation, as evidenced by shortened aggregation half-times.
This suggests that exogenous factors, like peptides from gut bacteria, can directly participate in and modulate the aggregation pathway of Aβ(1-42). biorxiv.org The interaction between bacterial amyloids and Aβ is not limited to simple acceleration. Studies have shown that these interactions can produce distinct Aβ fibrillar polymorphs with unique properties, introducing the concept of an "Interaction History," where prior molecular encounters shape the aggregation and propagation characteristics of Aβ peptides. biorxiv.org
Table 1: Effect of Bacterial-Derived Amyloid Peptides on Aβ(1-42) Aggregation Kinetics
This table summarizes the results from an in-vitro study examining the influence of ten different 21-amino acid peptides (C1-C10) from bacterial genomes on the aggregation of Aβ(1-42). The data shows the lag phase and half-time (t½) of aggregation. A shorter half-time indicates accelerated aggregation.
| Condition | Lag Phase (hours) | Aggregation Half-Time (t½) (hours) | Effect on Aggregation Rate |
|---|---|---|---|
| Aβ(1-42) without seeds | ~2.5 | ~4.0 | Baseline |
| Aβ(1-42) + C1 | ~1.8 | ~3.0 | Accelerated |
| Aβ(1-42) + C2 | ~1.5 | ~2.5 | Accelerated |
| Aβ(1-42) + C3 | ~2.0 | ~3.5 | Accelerated |
| Aβ(1-42) + C4 | ~2.2 | ~4.5 | Slightly Inhibited |
| Aβ(1-42) + C5 | ~1.7 | ~2.8 | Accelerated |
| Aβ(1-42) + C6 | ~1.5 | ~2.7 | Accelerated |
| Aβ(1-42) + C7 | ~1.6 | ~2.9 | Accelerated |
| Aβ(1-42) + C8 | ~2.4 | ~4.2 | No Significant Change |
| Aβ(1-42) + C9 | ~1.4 | ~2.4 | Accelerated |
| Aβ(1-42) + C10 | ~2.1 | ~3.8 | Slightly Accelerated |
Data adapted from studies on the influence of exogenous prion-like sequences on Aβ42 aggregation.
Further research has explored the cross-seeding effects of the well-characterized bacterial amyloid curli on various human amyloidogenic proteins. peerj.com The major subunit of curli, CsgA, when introduced as preformed nuclei, had varied and complex effects on the aggregation of different peptides. peerj.com In the case of Aβ(1-40), curli cross-seeding demonstrated a complicated, concentration-dependent effect on the kinetics of fibril formation. peerj.com These findings underscore that interactions between dissimilar amyloid sequences can take multiple forms beyond simple epitaxial nucleation and are not strictly limited to proteins with similar sequences. peerj.com
Table 2: Summary of Curli Cross-Seeding Effects on Different Amyloidogenic Peptides
This table outlines the observed effects of preformed curli nuclei on the aggregation kinetics (nucleation/lag time and elongation) of three different human amyloidogenic peptides.
| Amyloidogenic Peptide | Effect on Nucleation (Lag Time) | Effect on Fiber Elongation |
|---|---|---|
| PAP248-286 (SEVI) | Moderately Affected | Significantly Enhanced |
| Islet Amyloid Polypeptide (IAPP) | Decreased | Strongly Inhibited |
| Beta-Amyloid (1-40) | Complex, Concentration-Dependent Effect |
Data based on research into the cross-seeding of dissimilar amyloid sequences by bacterial curli protein. peerj.com
The interaction is not unidirectional. Recent studies have also shown that Aβ monomers can target and remodel microbial amyloid fibrils, such as FapC and CsgA, causing them to lose their adhesive properties. mdpi.com This complex interplay, where bacterial amyloids can seed Aβ aggregation while Aβ can in turn disrupt bacterial fibrils, highlights a multifaceted relationship. mdpi.com The ability of bacterial amyloids from the gut to cross-seed the aggregation of human proteins like Aβ suggests a potential mechanism by which the gut microbiome could influence the pathogenesis of neurodegenerative diseases.
Cellular and Sub Cellular Mechanisms of Beta Amyloid 1 42 Effects in Model Systems
Cellular Production and Secretion Pathways (e.g., Endoproteolysis of APP)
Beta-amyloid (Aβ) peptides are derived from the amyloid precursor protein (APP), a transmembrane glycoprotein. wikipedia.org The generation of Aβ, particularly the 1-42 isoform, is a result of sequential proteolytic cleavage of APP by β-secretase and γ-secretase. wikipedia.orgoup.com This process is known as the amyloidogenic pathway.
The process begins with the cleavage of APP by β-secretase (BACE1), which cuts the protein outside the cell membrane, releasing a soluble fragment called sAPPβ. The remaining C-terminal fragment (CTFβ or C99) stays embedded in the membrane. This initial cleavage by β-secretase is a critical step, and its activity is enhanced in acidic intracellular compartments.
Subsequently, the γ-secretase complex, which includes presenilins (PS1 or PS2), nicastrin, Aph-1, and Pen-2, cleaves the CTFβ within its transmembrane domain. This cleavage is not precise and can occur at several positions, leading to the production of Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). wikipedia.org While Aβ(1-40) is the more abundant form, constituting about 90% of secreted Aβ, the longer Aβ(1-42) isoform is more prone to aggregation and is considered a key initiator in the pathogenesis of Alzheimer's disease.
The production of Aβ(1-42) can occur in various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and endosomes/lysosomes. While much of the generated Aβ is secreted from the cell, a portion can remain intracellularly. pnas.org The pathway for secreted Aβ often involves the endocytosis of APP and processing within acidic vesicles. pnas.org In contrast, intracellular Aβ can be generated through an alternative pathway. pnas.org
It is important to note that APP can also be processed by α-secretase in a non-amyloidogenic pathway. This enzyme cleaves within the Aβ sequence, preventing the formation of the Aβ peptide and instead producing a soluble fragment known as sAPPα.
Table 1: Key Enzymes and Proteins in Aβ(1-42) Production
| Protein/Enzyme | Function in Aβ(1-42) Production | Cellular Location of Activity |
|---|---|---|
| Amyloid Precursor Protein (APP) | Precursor protein that is cleaved to produce Aβ peptides. wikipedia.org | Transmembrane |
| β-secretase (BACE1) | Performs the initial cleavage of APP in the amyloidogenic pathway. | Endosomes, Golgi apparatus |
| γ-secretase complex | Performs the second cleavage of the APP fragment to generate Aβ peptides. | Cell membrane, Endoplasmic reticulum |
| Presenilin 1 (PS1) / Presenilin 2 (PS2) | Catalytic subunit of the γ-secretase complex. | Endoplasmic reticulum, Golgi, Cell surface |
| α-secretase | Cleaves APP within the Aβ sequence, preventing Aβ formation (non-amyloidogenic pathway). | Cell surface |
Oligomer-Mediated Cellular Dysregulation in Model Systems
Soluble oligomers of Aβ(1-42) are widely considered to be the primary neurotoxic species, capable of inducing a cascade of detrimental cellular events even before the formation of insoluble fibrillar plaques. researchgate.netresearchgate.net
Aβ(1-42) has been shown to accumulate within mitochondria, leading to significant mitochondrial dysfunction and impaired cellular bioenergetics. Studies using various cellular models have demonstrated that Aβ(1-42) can disrupt the mitochondrial respiratory chain, particularly affecting the function of mitochondrial cytochrome c, which is crucial for the electron transport chain. This impairment leads to a reduction in adenosine (B11128) triphosphate (ATP) production.
In human brain microvascular endothelial cells, Aβ(1-42) was found to decrease mitochondrial ATP production under normal glucose conditions and diminish spare respiratory capacity when glucose levels were high. The detrimental effects on mitochondrial respiration were even more pronounced under low glucose conditions. Furthermore, treatment of human skin fibroblasts and other cell lines with Aβ(1-42) resulted in a significant dampening of the natural circadian oscillations of ATP levels and mitochondrial respiration. This disruption of cellular energy metabolism is a key aspect of Aβ(1-42)-induced toxicity. Aβ oligomers can also trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of mitochondrial membrane potential and initiating a cascade of events that can result in cell death. imrpress.com
Aβ(1-42) oligomers can disrupt cellular membrane integrity and interfere with ion homeostasis, most notably causing dysregulation of intracellular calcium (Ca2+) levels. One proposed mechanism is the formation of cation-conducting pores or channels directly by Aβ oligomers inserting themselves into the plasma membrane. researchgate.net These pores are permeable to various ions, including Ca2+, leading to an uncontrolled influx of Ca2+ from the extracellular space. researchgate.net
Studies using techniques like total internal reflection fluorescence (TIRF) microscopy have visualized single-channel Ca2+ fluorescence transients caused by Aβ(1-42) oligomers, supporting the amyloid pore hypothesis. rupress.org Besides forming their own channels, Aβ oligomers can also affect the function of endogenous ion channels and receptors. For instance, Aβ has been shown to activate NMDA and AMPA receptors, which further contributes to Ca2+ influx. This sustained elevation of intracellular Ca2+ can activate a host of downstream pathological processes, including mitochondrial stress, activation of certain enzymes, and ultimately, apoptosis. The disruption of Ca2+ homeostasis is considered an early event in Aβ-induced neuronal dysfunction.
The presence of Aβ(1-42) is strongly linked to the induction of oxidative stress within cells. uky.edu This peptide can increase the production of reactive oxygen species (ROS), leading to damage of cellular components such as lipids and proteins. researchgate.netuky.edu The methionine residue at position 35 of the Aβ(1-42) sequence is thought to be a key player in the peptide's ability to induce oxidative stress. uky.edu
Aβ(1-42) oligomers have profound effects on synaptic function, which is considered a primary target of their toxicity. A hallmark of Aβ(1-42)'s impact on synapses is the inhibition of long-term potentiation (LTP), a cellular model for learning and memory. Studies on hippocampal slices have consistently demonstrated that both synthetic and naturally secreted Aβ(1-42) oligomers strongly inhibit the induction of LTP.
The mechanisms underlying this LTP inhibition are multifaceted. Aβ(1-42) can disrupt glutamate (B1630785) receptor function, including NMDA and AMPA receptors, leading to their internalization and reduced synaptic transmission. This disruption of glutamate signaling also contributes to the observed Ca2+ dyshomeostasis. Furthermore, the inhibition of LTP by Aβ(1-42) involves the activation of several kinases, such as c-Jun N-terminal kinase (JNK), cyclin-dependent kinase 5 (Cdk5), and p38 MAP kinase. There is also evidence suggesting that Aβ(1-42) can lead to synaptic loss, as indicated by a reduction in synaptic proteins and an increase in the frequency of miniature excitatory postsynaptic currents in some models. jneurosci.org Interestingly, the effects of Aβ(1-42) on synaptic transmission can be complex, with some studies showing that different aggregation states (oligomers vs. fibrils) can have opposing effects.
Table 2: Effects of Aβ(1-42) on Synaptic Function in Model Systems
| Effect | Model System | Key Findings |
|---|---|---|
| LTP Inhibition | Hippocampal Slices | Aβ(1-42) oligomers strongly inhibit LTP induction. |
| Synaptic Loss | Neuronal Cultures | Reduction in synaptic proteins and dendritic spines. dntb.gov.ua |
| Glutamate Receptor Modulation | Neuronal Cultures | Aβ(1-42) can trigger the internalization of NMDA and AMPA receptors. |
| Neurotransmitter Release | Drosophila Neuromuscular Junction | Neuronal expression of Aβ(1-42) reduces neurotransmitter release. |
Microglial and Astrocyte Activation in In Vitro Models
Aβ(1-42) is a potent activator of glial cells, including microglia and astrocytes, which are key components of the brain's inflammatory response. bmbreports.org In in vitro models, treatment with Aβ(1-42) induces a reactive state in these cells.
Primary human monocyte-derived macrophages, used as a model for microglia, produce superoxide (B77818) anions and the pro-inflammatory cytokine TNF-α when stimulated with Aβ(1-42). Similarly, cultured microglia respond to Aβ(1-42) by releasing various pro-inflammatory molecules. bmbreports.org This activation can contribute to neurotoxicity through the release of harmful substances. bmbreports.org
Astrocytes also respond to Aβ(1-42). They are capable of taking up Aβ, particularly in its oligomeric form. Upon stimulation with Aβ(1-42), astrocytes can increase their production of inflammatory cytokines. bmbreports.org However, the interaction is complex, as some studies suggest that astrocytes can also attenuate the inflammatory response of microglia to Aβ(1-42), possibly by binding the peptide and reducing its availability to activate microglia. Nevertheless, chronic activation of both microglia and astrocytes by Aβ(1-42) is a critical feature of the neuroinflammation observed in Alzheimer's disease models. bmbreports.org
Pathways of Neuronal Cell Death (e.g., PANoptosis, Apoptosis) in Cellular Models
Beta-amyloid (1-42) (Aβ(1-42)) is a key peptide implicated in the pathology of Alzheimer's disease, and its accumulation is known to induce neuronal cell death. In cellular models, Aβ(1-42) triggers several distinct programmed cell death (PCD) pathways, including the well-established mechanism of apoptosis and the more recently conceptualized inflammatory cell death pathway known as PANoptosis.
Apoptosis
Apoptosis, a form of programmed cell death characterized by distinct morphological features like cell shrinkage and DNA fragmentation, is a significant mechanism of neuronal loss induced by Aβ(1-42). mdpi.com Studies in various neuronal cell culture models have demonstrated that Aβ(1-42) can initiate apoptosis through both intrinsic and extrinsic pathways. tandfonline.com
A primary mechanism involves the activation of caspases, a family of proteases crucial for the execution of apoptosis. tandfonline.comturkishneurosurgery.org.tr Aβ(1-42) has been shown to induce the activation of initiator caspases, such as caspase-2, caspase-8, and caspase-9, and executioner caspases, including caspase-3, caspase-6, and caspase-7. mdpi.comturkishneurosurgery.org.trjneurosci.org For instance, treatment of human neuroblastoma cell lines (SH-SY5Y and IMR-32) and primary cortical neurons with Aβ(1-42) leads to the activation of caspase-3 and subsequent apoptosis. oup.complos.org Specifically, Aβ(1-42) can trigger a caspase cascade involving the initiator caspase-8 and the executioner caspase-3. oup.com Some studies suggest that caspase-2 is a necessary component for Aβ(1-42)-induced apoptosis in vitro. jneurosci.org
The activation of these apoptotic pathways is often linked to mitochondrial dysfunction and oxidative stress. Aβ(1-42) can accumulate in mitochondria, leading to impaired mitochondrial function, the release of pro-apoptotic factors, and an increase in reactive oxygen species (ROS). dntb.gov.ua Furthermore, Aβ(1-42) can alter the balance of pro- and anti-apoptotic proteins, such as increasing the expression of Bax and decreasing the expression of Bcl-2, which further promotes cell death. The peptide can also induce endoplasmic reticulum (ER) stress, leading to the activation of caspase-12, another key event in the apoptotic cascade. jneurosci.org
PANoptosis
In the context of Alzheimer's disease models, Aβ oligomers are suggested to activate a ZBP1-PANoptosome in microglia, which in turn causes mitochondrial ROS bursts and contributes to neuronal damage. dovepress.com While much of the research on PANoptosis in neurodegeneration is emerging, it is thought to play a significant role in the neuroinflammation and neuronal death characteristic of the disease. dovepress.com The activation of PANoptosis involves multiple molecules, including various caspases (caspase-1, -3, -6, -7, -8), gasdermins, and MLKL. The interplay between these different cell death pathways contributes to a more comprehensive understanding of Aβ(1-42)-induced neurotoxicity. dovepress.com Studies have identified molecular subtypes in Alzheimer's disease related to PANoptosis, suggesting that it may influence disease progression through the modulation of apoptosis and necroptosis. researchgate.net
Table 1: Key Molecular Events in Aβ(1-42)-Induced Neuronal Cell Death
| Cell Death Pathway | Key Molecular Players/Events | Cellular Model System | Observed Effects | Reference |
|---|---|---|---|---|
| Apoptosis | Caspase-3, Caspase-9 Activation | Aged and Young Adult Rats (in vivo) | Aβ(1-42) injection significantly increased caspase-3 activity in the hippocampus and cortex. | turkishneurosurgery.org.tr |
| Apoptosis | Caspase-12 Activation, ER Stress | NGF-differentiated PC-12 cells | Aβ(1–42) induced caspase-12 activation at 72 hours, which was hastened by NCX3 silencing. | jneurosci.org |
| Apoptosis | Caspase-8, Caspase-3 Activation | SH-SY5Y and IMR-32 human neuroblastoma cells | Aβ(1-42) treatment activated caspase-8 and caspase-3, leading to apoptosis. | oup.com |
| Apoptosis | Caspase-3/7 Activation | Differentiated SH-SY5Y cells | Aβ(1-42), but not Aβ(1-40), significantly increased caspase-3/7 activity after 48 hours. | plos.org |
| Apoptosis | Mitochondrial Dysfunction | HT22 mouse hippocampal cells | Exogenous Aβ(1-42) treatment caused mitochondrial morphological and functional damage, leading to apoptosis. | |
| Apoptosis | Bax/Bcl-2 Ratio Increase | IMR-32 cells | Aβ(1-42) induced an increase in the pro-apoptotic Bax/anti-apoptotic Bcl-2 ratio. | |
| PANoptosis | PANoptosome complex, Caspases, Gasdermins, MLKL | General Neurodegenerative Disease Models | Conceptual framework where Aβ activates an inflammatory death pathway integrating pyroptosis, apoptosis, and necroptosis. | dovepress.com |
Fibril-Mediated Cellular Effects in Model Systems
The aggregation of Aβ(1-42) into fibrils is a hallmark of Alzheimer's disease, and these fibrillar structures exert significant toxic effects on cells in various model systems. pnas.org While soluble oligomers are often considered the most neurotoxic species, fibrils and the process of fibrillization itself play a crucial role in mediating cellular damage. pnas.orgresearchgate.net
The neurotoxic mechanism of Aβ fibrils is multifaceted, involving direct interaction with cellular membranes, induction of oxidative stress, and inflammatory responses. uwaterloo.ca The process of Aβ(1-42) fibrillization on the surface of neuronal cells is particularly damaging. plos.org Studies using differentiated SH-SY5Y cells have shown that Aβ(1-42) that fibrillizes in situ covers the cell bodies and neurites with a dense coating of fibrils. plos.org This leads to neurite degeneration, characterized by beading and fragmentation, and ultimately apoptosis. plos.org In contrast, pre-formed, mature Aβ(1-42) fibrils were found to have no such toxic effects, suggesting that the active process of fibril formation, and the presence of dynamic intermediate aggregates, are key to toxicity. plos.org
The interaction of Aβ(1-42) fibrils with the cell membrane can lead to increased membrane permeability. plos.org This disruption of membrane integrity can lead to a loss of ion homeostasis and cellular dysfunction. Atomic force microscopy (AFM) has been used to visualize the formation of Aβ(1-42) fibrils, which appear as long, twisted structures that can form large clusters. uwaterloo.ca
Furthermore, fibrillar Aβ can activate inflammatory signaling pathways. In human neuroblastoma SH-SY5Y cells, Aβ(1-42) fibrils formed on the membrane were shown to induce apoptosis via the activation of caspase-8. This process was found to involve inflammation-related signaling pathways, including Toll-like receptors and the NLRP3 inflammasome. This highlights a link between the physical presence of fibrils and the activation of cellular death and inflammatory cascades. The interaction of Aβ fibrils with microglial cells can also trigger an inflammatory response, further contributing to the neurotoxic environment.
Table 2: Summary of Fibril-Mediated Cellular Effects
| Cellular Effect | Model System | Key Findings | Reference |
|---|---|---|---|
| Neurite Degeneration and Apoptosis | Differentiated SH-SY5Y cells | Aβ(1-42) fibrillizing in situ coated neurites, causing beading, fragmentation, and apoptosis. Pre-formed fibrils were non-toxic. | plos.org |
| Membrane Permeability Increase | Differentiated SH-SY5Y cells | The dense fibrillary coating on neurites and cell bodies led to a significant increase in membrane permeability. | plos.org |
| Inflammation and Apoptosis Initiation | Human neuroblastoma SH-SY5Y cells | Fibrils formed on the cell membrane induced apoptosis through caspase-8 activation, involving Toll-like receptors and the NLRP3 inflammasome. | |
| Fibril Structure Formation | In solution (visualized by AFM) | Aβ(1-42) forms long, continuous, and twisted fibrils that can aggregate into larger clusters. | uwaterloo.ca |
| Cellular Uptake Facilitation | SH-EP neuroblastoma cells | Aggregation into β-sheet-rich structures, including fibrils, facilitates the efficient endocytic uptake of Aβ(1-42). | nih.gov |
Post Translational Modifications Ptms of Beta Amyloid 1 42
Types of Post-Translational Modifications Identified
A variety of PTMs have been identified on the Aβ1-42 peptide, each with distinct effects on its behavior. These modifications often occur at the N-terminal region of the peptide, a flexible domain that plays a crucial role in its aggregation. nih.gov
Isomerization (e.g., isoD7-Aβ42)
Isomerization of aspartic acid residues, particularly at position 7 (Asp7), is a common modification found in amyloid plaques, with some studies indicating that isoD7-Aβ constitutes over 50% of the Aβ molecules within these plaques. researchgate.net This spontaneous "protein aging" process leads to the formation of isoaspartate (isoAsp or isoD), altering the peptide's backbone structure. The presence of isoD7-Aβ has been shown to enhance the formation of Aβ oligomers and fibrillar aggregates. This modification is considered a potential seed for cerebral amyloidogenesis, accelerating plaque formation and increasing the cytotoxicity of the Aβ peptide. Studies have shown that isoD7-Aβ42 can trigger extensive amyloid plaque formation when introduced into animal models of Alzheimer's disease. The mechanism behind this increased pathogenicity is thought to involve the altered ability of isoD7-Aβ to chelate zinc ions, a process linked to Aβ oligomerization.
Phosphorylation (e.g., pS8-Aβ42)
Phosphorylation, the addition of a phosphate (B84403) group, is another significant PTM of Aβ1-42. Phosphorylation at serine 8 (pS8-Aβ42) has been detected in the brains of Alzheimer's disease patients and animal models. researchgate.net The effects of phosphorylation on Aβ are complex and can be context-dependent. While some studies suggest that pS8-Aβ exhibits increased neurotoxicity in vitro, others have shown that this modification can have a protective role. researchgate.net For instance, phosphorylation at Ser8 has been found to inhibit the zinc-induced aggregation of Aβ and can even slow down cerebral amyloidogenesis in animal models. researchgate.net This modification can also neutralize some of the pathogenic properties of Aβ, such as its ability to inhibit Na+/K+-ATPase. Conversely, phosphorylation at Ser26 has been shown to inhibit fibril formation but stabilizes a more toxic oligomeric conformation.
N-terminal Truncations (e.g., Aβ(3pE-42))
N-terminal truncations are among the most abundant PTMs of Aβ found in the brains of Alzheimer's disease patients. embopress.org These truncated forms lack one or more amino acids from the N-terminus. A prominent example is Aβp3-42, which lacks the first two amino acids and has a pyroglutamate (B8496135) (pE) at the third position, formed from the cyclization of the glutamate (B1630785) residue. google.com This modification increases the hydrophobicity of the peptide, which is thought to enhance its propensity to aggregate. While some studies suggest that Aβp3-42 can increase aggregation when mixed with full-length Aβ1-42, others indicate it may form unstable aggregates on its own. Interestingly, Aβ3(pE)-42 appears to induce synaptic dysfunction through a different mechanism than Aβ1-42, involving uptake by astrocytes and the release of pro-inflammatory cytokines rather than direct association with synaptic membranes. embopress.org
Racemization
Racemization is a non-enzymatic process where an L-amino acid is converted to its D-isomer. In the context of Aβ, aspartic acid (Asp) and serine (Ser) residues are particularly prone to this modification. mdpi.com Racemization at Asp7 and Asp23 has been reported in the brains of individuals with Alzheimer's disease. The introduction of a D-aspartate residue can enhance the aggregation of Aβ peptides. It is thought that racemization may occur after the initial formation of amyloid fibrils but then accelerates the aggregation process by shifting the equilibrium from soluble to insoluble forms of Aβ.
Glycation and Nitration
Glycation is the non-enzymatic reaction between a sugar and a protein, leading to the formation of advanced glycation end products (AGEs). Aβ1-42 is susceptible to glycation, particularly at its lysine (B10760008) residues (Lys-16 and Lys-28). The effects of glycation on Aβ aggregation can vary depending on the site of modification. For example, glycation at Lys-16 can delay fibril formation, while double glycation at both Lys-16 and Lys-28 has a more profound impact on destabilizing fibrils. Glycation can also exacerbate the neurotoxicity of Aβ. researchgate.net
Nitration, the addition of a nitro group to a tyrosine residue, is another PTM associated with Alzheimer's disease. Nitration of the single tyrosine residue (Tyr10) in Aβ1-42 has been shown to impair fibrillization and favor the formation of toxic oligomeric species.
Impact of PTMs on Aβ(1-42) Aggregation Propensity
Post-translational modifications have a significant and varied impact on the aggregation propensity of Aβ(1-42). These modifications can alter the peptide's structure, charge, and hydrophobicity, thereby influencing its ability to self-assemble into oligomers and fibrils.
| PTM Type | Specific Example | Effect on Aggregation |
| Isomerization | isoD7-Aβ42 | Pro-aggregation; enhances formation of oligomers and fibrils. |
| Phosphorylation | pS8-Aβ42 | Can inhibit zinc-induced aggregation. |
| pS26-Aβ42 | Inhibits fibril formation but stabilizes oligomers. | |
| N-terminal Truncation | Aβ(3pE-42) | Increases hydrophobicity and propensity to aggregate. |
| Racemization | D-Asp7/D-Asp23 | Enhances aggregation. |
| Glycation | Lys-16 | Delays fibril formation. |
| Lys-16 & Lys-28 | Destabilizes fibrils. | |
| Nitration | nY10-Aβ42 | Impairs fibrillization, favors oligomer state. |
Effects of PTMs on Aβ(1-42) Interactions and Cellular Mechanisms in Model Systems
Post-translational modifications of Aβ(1-42) not only alter its intrinsic properties but also profoundly influence its interactions with other molecules and its effects on cellular mechanisms, as studied in various model systems.
Phosphorylation:
Phosphorylated Aβ (pAβ) exhibits altered interactions and cellular effects compared to its unmodified counterpart. Phosphorylation at Serine 8 (pS8-Aβ) has been shown to decrease its clearance by microglial cells. Specifically, pS8-Aβ is less susceptible to degradation by major Aβ-degrading enzymes such as insulin-degrading enzyme and angiotensin-converting enzyme. This reduced clearance can contribute to the accumulation of Aβ in the brain.
In terms of cellular toxicity, the effects of phosphorylation are complex. While some studies report that pS8-Aβ shows increased toxicity in Drosophila models, others suggest that phosphorylation of Aβ(1-42) at S8, while increasing cellular binding, leads to diminished neurotoxicity in primary cortical neurons. This apparent discrepancy may be due to the promotion of rapid amyloid formation into non-toxic plaque structures, as opposed to the more toxic oligomeric species. In SH-SY5Y cells, pS8-Aβ(1-42) induced the greatest increase in cell stiffness and reactive oxygen species (ROS) levels after 24 hours of incubation compared to unmodified Aβ(1-42) and iso-Aβ(1-42). Furthermore, pS8-Aβ(1-42) has been shown to have a more efficient transport across an in vitro model of the blood-brain barrier compared to the unmodified peptide.
Pyroglutamylation:
Pyroglutamylated Aβ (pE-Aβ) species demonstrate altered interaction profiles and cellular consequences. AβpE3-42 can accelerate the aggregation of unmodified Aβ(1-42) by affecting both primary and secondary nucleation pathways. Fibrils of pE-Aβ can act as efficient templates for the elongation and catalytic surfaces for the secondary nucleation of Aβ(1-42). Interestingly, monomeric Aβ(1-42) can decelerate the aggregation of pE-Aβ. In cellular models, pyroglutamylated Aβ is associated with augmented neurotoxicity. acs.org Studies have shown that even small amounts of pE-Aβ oligomers can trigger the aggregation of unmodified Aβ(1-42), leading to the formation of highly toxic oligomers. In a cellular model of learning and memory, AβpE3-42 was shown to impair long-term potentiation (LTP), similar to Aβ(1-42). However, the underlying signaling pathways appear to be different, with AβpE3-42 being taken up by glia, leading to the release of TNFα and subsequent inhibition of synaptic function.
Isomerization:
Isomerization of aspartate residues also modulates Aβ's interactions and cellular effects. Isoaspartate-modified Aβ (isoAβ) has been found to increase the aggregation propensity of the peptide. In SH-SY5Y cells, iso-Aβ(1-42) caused a significant increase in cell membrane stiffness and ROS levels. Like pS8-Aβ(1-42), isomerized Aβ shows more efficient transport across an in vitro blood-brain barrier model. Intracellularly, the accumulation of iso-Aβ(1-42) in bEnd.3 cells was minimal compared to unmodified and phosphorylated Aβ, which may contribute to its more efficient transport.
Nitration:
Nitration of Tyr10 in Aβ(1-42) (3NTyr10-Aβ) significantly impacts its interactions and neurotoxic mechanisms. Injection of 3NTyr10-Aβ into the brains of young APP/PS1 mice was found to induce β-amyloidosis. In mouse hippocampal neurons, nitrated Aβ oligomers exhibited increased N-methyl-D-aspartate receptor (NMDAR)-dependent toxicity. This suggests that nitration not only promotes aggregation but also enhances the synaptotoxicity of Aβ oligomers.
Interactive Data Table: Effects of PTMs on Aβ(1-42) Interactions and Cellular Mechanisms
| PTM Type | Site of Modification | Effect on Molecular Interactions | Cellular Mechanisms in Model Systems |
| Phosphorylation | Serine 8 (S8) | Decreased degradation by insulin-degrading enzyme and angiotensin-converting enzyme. | Decreased clearance by microglia. Increased toxicity in Drosophila. Diminished neurotoxicity in primary cortical neurons. Increased cell stiffness and ROS in SH-SY5Y cells. Efficient transport across BBB model. |
| Pyroglutamylation | Glutamate 3 (pE3) | Accelerates Aβ(1-42) aggregation. | Augmented neurotoxicity. acs.org Triggers aggregation of unmodified Aβ(1-42). Impairs LTP via glial activation and TNFα release. |
| Isomerization | Aspartate 7 (isoD7) | Increases aggregation propensity. | Increased cell stiffness and ROS in SH-SY5Y cells. Efficient transport across BBB model. Minimal intracellular accumulation. |
| Nitration | Tyrosine 10 (3NTyr10) | Stabilizes toxic oligomers. | Induces β-amyloidosis in APP/PS1 mice. Increased NMDAR-dependent toxicity in hippocampal neurons. |
Computational Modeling and Simulation Studies of Beta Amyloid 1 42
Molecular Dynamics (MD) Simulations of Monomer Conformations and Dynamics
Molecular dynamics (MD) simulations have been instrumental in characterizing the conformational landscape of the Aβ(1-42) monomer, which is intrinsically disordered and populates a diverse ensemble of structures. These simulations reveal that the monomer exists in a dynamic equilibrium between random coil, α-helical, and β-sheet conformations. While random coils are the most prevalent, α-helical structures are thermodynamically accessible and are hypothesized to play a role in initiating aggregation by exposing hydrophobic residues.
Several key findings from MD simulations of the Aβ(1-42) monomer include:
Conformational Plasticity: The peptide rapidly reconfigures between various unfolded states with no single long-lived conformation dominating the ensemble.
Secondary Structure Propensity: Simulations have shown that while the monomer is largely unstructured, it possesses a propensity to form transient secondary structures, including a β-hairpin at the C-terminus (residues 31–34 and 38–41) which may rigidify this region. pnas.org Other studies suggest that α-helical content can increase at the beginning of the aggregation process.
Influence of Environment: The conformational ensemble is sensitive to environmental factors. For instance, simulations in the presence of lipid membranes have shown that interactions with lipids can influence the secondary structure of the monomer.
Mutational Effects: MD simulations have been used to study the impact of familial mutations on monomer conformation. For example, the "Taiwan" mutation (D7H) has been shown to decrease the β-content of the monomer, potentially explaining its inhibitory effect on fibril formation.
Interactive Data Table: Key MD Simulation Studies on Aβ(1-42) Monomer Conformations
| Study Focus | Simulation Method | Key Findings |
| Conformational Ensemble | Replica Exchange Molecular Dynamics (REMD) | Aβ(1-42) monomer samples a diverse range of conformations, with a significant population exhibiting a C-terminal β-hairpin. pnas.org |
| Secondary Structure Dynamics | Conventional MD | The monomer predominantly exists as a random coil but can transiently form α-helical and β-sheet structures. |
| Effect of Familial Mutations | REMD | The D7H (Taiwan) mutation reduces the β-sheet content in the monomer. |
| Hydrophobic Residue Exposure | Conventional MD | α-helical conformations increase the exposure of hydrophobic residues, potentially promoting aggregation. |
Computational Approaches to Oligomerization Pathways
Understanding the transition from monomers to toxic oligomers is a critical area of research. Computational methods have provided valuable insights into the early stages of Aβ(1-42) aggregation.
Key computational approaches and findings include:
Dimerization Studies: Simulations have shown that Aβ(1-42) dimerization is a dynamic process involving multiple interaction interfaces. The central hydrophobic core (residues 16-23) and the C-terminal region (residues 30-40) are frequently involved in inter-peptide contacts. tandfonline.com The formation of a salt bridge between Asp23 and Lys28 is also observed in some dimer conformations. researchgate.neteurekaselect.com
Tetramer and Higher-Order Oligomer Formation: MD simulations have been used to model the formation of tetramers and other small oligomers. These studies suggest that Aβ(1-42) has a higher propensity to form oligomers with more diverse structures compared to the Aβ(1-40) isoform. For example, simulations have shown that Aβ(1-42) can form stable tetramers that adopt an oblate ellipsoid shape with increased β-sheet content compared to monomers.
Coarse-Grained (CG) Models: To overcome the time-scale limitations of all-atom simulations, coarse-grained models are often employed to study larger systems and longer aggregation events. The AWSEM (Associative memory, Water mediated, Structure, and Energy Model) is one such model that has been used to study the oligomerization of Aβ(1-42) up to the octameric state, revealing a lower free energy barrier for fibril formation compared to Aβ(1-40).
Aggregation Mechanisms: Discontinuous molecular dynamics (DMD) simulations have identified multiple pathways for fibrillization. One mechanism involves the direct templating of monomers onto a U-shaped oligomeric nucleus. Another pathway proceeds through a metastable S-shaped oligomer intermediate.
Interactive Data Table: Computational Studies of Aβ(1-42) Oligomerization
| Oligomer Size | Simulation Method | Key Findings |
| Dimer | Replica Exchange Molecular Dynamics (REMD) | Dimeric system can exist in a loosely packed antiparallel β-sheet configuration. |
| Dimer | Accelerated Molecular Dynamics (aMD) | Inter-chain interactions are mainly located in residues 5–12, 16–23, and 30–40. |
| Tetramer | Conventional MD | Tetramers adopt an oblate ellipsoid shape with a significant increase in β-strand content. |
| Monomer to Octamer | Coarse-Grained (AWSEM model) | Aβ(1-42) has a more diverse tetrameric structure and a lower fibril formation energy barrier than Aβ(1-40). |
Modeling of Fibril Structures and Growth
Computational modeling has been essential in refining and interpreting experimental data to generate high-resolution models of Aβ(1-42) fibrils.
Significant contributions from modeling studies include:
Fibril Polymorphism: Simulations have helped to elucidate the structural basis of fibril polymorphism, where the same peptide can form multiple distinct fibril structures. Both U-shaped and S-shaped peptide conformations within fibrils have been modeled. tandfonline.com The S-shaped arrangement, characterized by three β-strands, is found to be stable for Aβ(1-42) but not for Aβ(1-40). tandfonline.com
Protofilament Assembly: Models have been constructed based on data from solid-state NMR and cryo-electron microscopy (cryo-EM). pnas.org These models reveal that Aβ(1-42) fibrils are typically composed of two intertwined protofilaments. The structure often features a β-strand-turn-β-strand motif, with residues 18-42 forming the core. pnas.org
Fibril Growth Mechanisms: Simulations have provided insights into the "dock-lock" mechanism of fibril elongation, where a monomer first "docks" onto the fibril end and then "locks" into place through conformational rearrangement. A "stop-and-go" mechanism, characterized by long-lasting non-native hydrogen bonds during the docking stage, has also been observed in simulations.
Polarized Growth: Simulations support experimental observations of polarized fibril growth, where one end of the fibril elongates faster than the other. This is attributed to the different molecular structures exposed at the two ends of the fibril.
Interactive Data Table: Key Features of Aβ(1-42) Fibril Models
| Feature | Description | Supporting Computational Method |
| Peptide Conformation | Can adopt U-shaped or S-shaped motifs within the fibril. tandfonline.com | Molecular Modeling based on NMR/cryo-EM data |
| Protofilament Structure | Typically composed of two intertwined protofilaments. | Model building and refinement |
| Core Structure | Residues ~18-42 form a β-strand-turn-β-strand motif. pnas.org | Molecular Modeling |
| Growth Mechanism | Involves "dock-lock" and "stop-and-go" mechanisms. | Molecular Dynamics (MD) Simulations |
Ligand-Binding Simulations and Interaction Analysis (e.g., with small molecules, chaperones)
Computational simulations are a powerful tool for studying the interactions between Aβ(1-42) and potential therapeutic agents or other biological molecules.
Examples of ligand-binding simulation studies include:
Small Molecule Inhibitors: Molecular docking and MD simulations are widely used to predict the binding sites and mechanisms of small molecules that inhibit Aβ(1-42) aggregation. researchgate.net For example, simulations have shown that compounds like curcumin (B1669340) and resveratrol (B1683913) can bind to the Aβ(1-42) monomer and stabilize non-aggregating conformations or disrupt key interactions like the Asp23-Lys28 salt bridge. eurekaselect.com Naphthalene derivatives have also been shown to form stable complexes with the peptide. researchgate.net
Metal Ion Interactions: The binding of metal ions, such as copper (Cu²⁺), to Aβ(1-42) has been studied using specialized simulation techniques like ligand field molecular dynamics. acs.orgacs.org These simulations have revealed that metal binding can significantly alter the peptide's secondary structure, often stabilizing helical content and reducing β-sheet formation in the monomer. acs.orgacs.org
Interactions with Other Proteins/Peptides: Simulations have been used to investigate the interactions of Aβ(1-42) with other proteins implicated in neurodegenerative diseases, such as α-synuclein, and with chaperone-like molecules. For example, accelerated MD simulations have shown that Aβ(1-42) can bind strongly to α-synuclein through salt-bridge and hydrophobic interactions. The interaction with a segment of apolipoprotein A-I has also been modeled, suggesting that binding is driven by hydrophobic and hydrogen-bonding interactions.
Binding to Nanomaterials: The interaction of Aβ(1-42) with nanomaterials like graphene oxide has been simulated to understand how these materials might inhibit aggregation. Simulations showed that graphene oxide can suppress β-sheet formation by weakening inter-peptide interactions.
Interactive Data Table: Examples of Aβ(1-42) Ligand-Binding Simulations
| Ligand Type | Simulation Method | Key Findings |
| Small Molecules (e.g., Curcumin, Resveratrol) | Molecular Docking & MD | Bind to monomer, stabilize non-aggregating conformations, and disrupt key salt bridges. eurekaselect.com |
| Metal Ions (e.g., Cu²⁺) | Ligand Field MD | Stabilize helical structures and reduce β-sheet content in the monomer. acs.orgacs.org |
| Proteins (e.g., α-synuclein) | Accelerated MD | Strong binding through salt-bridge and hydrophobic interactions. |
| Nanomaterials (e.g., Graphene Oxide) | Replica Exchange MD | Suppresses β-sheet formation by weakening inter-peptide interactions. |
Machine Learning Applications in Aβ(1-42) Conformational Dynamics
Machine learning (ML) is an emerging and powerful approach for analyzing the vast and complex datasets generated by MD simulations of Aβ(1-42).
Applications of machine learning in this field include:
Enhanced Conformational Sampling: Unsupervised deep learning models, such as the Internal Coordinate Net (ICoN), have been developed to learn the principles of conformational changes from MD data. These models can then generate novel synthetic conformations, providing a more comprehensive sampling of the Aβ(1-42) conformational landscape than can be achieved with simulations alone.
Identifying Key Structural Features: ML algorithms can be used to analyze complex conformational ensembles and identify key structural features or interactions that discriminate between different states. For example, statistical learning techniques have been used to classify peptide conformations and identify interactions, such as those between the peptide termini, that are characteristic of different conformational states.
Predicting Aggregation-Prone Regions: ML models can be trained to predict aggregation-prone regions within protein sequences, which is valuable for understanding the driving forces of Aβ(1-42) aggregation.
Bridging Simulation and Experiment: ML approaches can help to reconcile simulation data with experimental results. For instance, multiple linear regression has been used to derive an ensemble of Aβ(1-42) monomer structures that best fits experimental NMR chemical shift data.
The integration of machine learning with computational simulations promises to accelerate our understanding of Aβ(1-42) dynamics and aggregation, ultimately aiding in the development of targeted therapeutic strategies.
Methodological Considerations and Reproducibility in Beta Amyloid 1 42 Research
Variability in Synthetic and Recombinant Peptide Preparations
A fundamental factor contributing to experimental variability is the source and preparation of the Aβ(1-42) peptide itself. Researchers primarily utilize either chemically synthesized or recombinantly produced peptides, each with its own set of advantages and inherent variabilities.
Synthetic Peptides: Solid-phase peptide synthesis is a common method for producing Aβ(1-42). However, this process is not without its challenges, particularly for a peptide as hydrophobic and aggregation-prone as Aβ(1-42). Incomplete coupling reactions and side-product formation can lead to impurities in the final product. Crucially, batch-to-batch variations from the same or different commercial suppliers are a well-documented issue, leading to differences in aggregation kinetics, fibril morphology, and neurotoxicity. For instance, studies have shown that different batches of synthetic Aβ can vary in their rate of fibril formation and their ability to bind to diagnostic dyes like Congo Red. Furthermore, chemical synthesis can introduce modifications such as the oxidation of methionine-35 and amino acid racemization, both of which can impede the formation of regular amyloid structures and affect the peptide's biochemical properties. Synthetic preparations may also contain a small percentage of D-isomers, which can interfere with structural and biochemical studies.
Recombinant Peptides: Recombinant expression in systems like Escherichia coli offers an alternative that can overcome some of the drawbacks of chemical synthesis, such as the high cost of isotope labeling and the presence of chemical impurities. Recombinant methods can produce highly pure Aβ(1-42) in significant quantities. However, these methods also have their own set of challenges, including the potential for low yields, peptide aggregation during purification, and the presence of an initial non-native methionine residue in some expression systems. Despite these challenges, studies have shown that recombinant Aβ(1-42) can exhibit faster aggregation kinetics and greater neurotoxicity compared to its synthetic counterparts, suggesting that the purity and homogeneity of recombinant preparations may lead to a more biologically active peptide.
The choice between synthetic and recombinant Aβ(1-42) can significantly impact experimental outcomes. For example, some research indicates that synthetic peptides may have lower amyloidogenic activity compared to brain-derived Aβ, requiring higher concentrations to induce similar effects. This highlights the importance of carefully considering the source of the peptide and its potential impact on the interpretation of experimental results.
Table 1: Comparison of Synthetic and Recombinant Beta-Amyloid (1-42) Preparations
| Feature | Synthetic Aβ(1-42) | Recombinant Aβ(1-42) |
|---|---|---|
| Production Method | Chemical solid-phase synthesis | Expression in biological systems (e.g., E. coli) |
| Purity Concerns | Batch-to-batch variations, intrinsic impurities, potential for amino acid racemization and oxidation. | Potential for low yields, aggregation during purification, possible non-native terminal residues. |
| Cost | Can be expensive, especially for isotope-labeled versions. | Generally more cost-effective for large quantities and isotope labeling. |
| Biological Activity | May exhibit lower specific bioactivity and require higher concentrations for effects. | Often shows faster aggregation and higher neurotoxicity, suggesting greater biological relevance. |
| Reproducibility | Can be hampered by significant batch-to-batch variability. | Can provide a more reproducible source of peptide if purification is optimized. |
Standardization of Aggregation Protocols
The aggregation of Aβ(1-42) into various species, from monomers and oligomers to mature fibrils, is a complex process highly sensitive to experimental conditions. The lack of standardized aggregation protocols is a major source of irreproducibility in the field. The initial preparation of the lyophilized peptide is a critical first step. Different methods for solubilizing and monomerizing the peptide can significantly affect its subsequent aggregation behavior.
Commonly used solvents for initial solubilization include sodium hydroxide (B78521) (NaOH), ammonium (B1175870) hydroxide (NH₄OH), and strong organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and dimethyl sulfoxide (B87167) (DMSO). Each of these can influence the starting conformation of the peptide. For instance, pretreatment with NaOH has been shown to produce Aβ stocks with superior solubility and more consistent fibrillogenesis characteristics compared to trifluoroacetate (B77799) salts. The use of HFIP is intended to erase any "structural history" of the peptide by disrupting pre-existing aggregates.
Following initial solubilization, the conditions under which aggregation is initiated and proceeds are paramount. Factors such as:
Buffer composition and pH: The pH of the solution can dramatically affect the aggregation rate, with the isoelectric point of Aβ (around 5.5) being a region of maximal precipitation.
Temperature: Incubation temperature influences the kinetics of aggregation.
Agitation: Stirring or shaking can accelerate fibril formation.
Peptide concentration: Higher concentrations generally lead to faster aggregation.
Incubation time: The duration of the experiment determines the types of aggregates present.
The development of standardized protocols is essential for generating homogenous preparations of specific Aβ(1-42) assemblies, such as oligomers or fibrils. For example, specific protocols have been developed to consistently produce either oligomeric or fibrillar populations by carefully controlling the resuspension solvent and incubation conditions. The importance of a standardized, biocompatible preparation protocol that yields aggregate-free starting material cannot be overstated, as it leads to more reproducible aggregation kinetics and cytotoxicities. The lack of such standardization can lead to the presence of pre-formed aggregates in the starting solution, which can act as seeds and lead to highly variable and unreliable results.
Importance of Biophysical Characterization for Peptide Quality and "Bioactivity"
Given the inherent variability in Aβ(1-42) preparations and the sensitivity of its aggregation to experimental conditions, rigorous biophysical characterization is indispensable for ensuring peptide quality and for correlating its structural properties with its biological activity. A variety of analytical techniques are employed to characterize the different states of Aβ(1-42).
Techniques for Characterization:
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS are used to verify the molecular weight and purity of the peptide preparation.
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the peptide.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for monitoring the secondary structure of the peptide, revealing the transition from a random coil or alpha-helical conformation to a β-sheet-rich structure, which is characteristic of amyloid formation.
Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the kinetics of fibril formation, as the ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich amyloid structures. researchgate.net
Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These imaging techniques provide direct visualization of the morphology of Aβ aggregates, allowing for the identification of different species such as oligomers, protofibrils, and mature fibrils.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR can provide detailed structural information at the atomic level, particularly for monomeric and small oligomeric species.
The combination of these techniques provides a comprehensive picture of the quality and aggregation state of the Aβ(1-42) peptide. Studies have shown that combining techniques like MALDI-MS and CD spectroscopy can be a rapid and reliable means to predict the "bioactivity" of an Aβ(1-42) preparation, with the detection of dimers and a random coil to β-sheet transition correlating with aggregation-prone and cytotoxic peptides. This highlights the critical need to move beyond simply assuming the quality of a commercial or in-house peptide preparation and instead, to rigorously characterize each batch before use. Such characterization is essential for understanding the relationship between specific Aβ aggregate structures and their functional consequences, ultimately leading to more reliable and reproducible findings in Alzheimer's disease research.
Q & A
Q. What distinguishes Beta-Amyloid (5-42) from other amyloid-beta isoforms in experimental design?
Beta-Amyloid (5-42) lacks the first four N-terminal amino acids compared to the more commonly studied Beta-Amyloid (1-42), altering its aggregation kinetics and neurotoxic properties. To study this isoform, researchers should:
- Use solid-phase peptide synthesis with rigorous purification (e.g., reverse-phase HPLC) to ensure sequence accuracy and minimize truncation artifacts .
- Validate structural integrity via circular dichroism spectroscopy or NMR to confirm secondary structure (e.g., beta-sheet propensity) .
- Compare toxicity profiles using primary neuronal cultures or transgenic models to assess differential effects on synaptic plasticity .
Q. How is Beta-Amyloid (5-42) quantified in cerebrospinal fluid (CSF) or tissue samples?
Quantification requires isoform-specific antibodies due to overlapping epitopes with other Aβ variants. Methodological steps include:
- Immunoprecipitation followed by mass spectrometry (MS) to resolve low-abundance peptides .
- ELISA with antibodies targeting the C-terminal (e.g., 5-42-specific monoclonal antibodies) to avoid cross-reactivity .
- Normalize data against total protein content or spiked synthetic Aβ(5-42) standards to control for recovery efficiency .
Q. What cellular models are optimal for studying Beta-Amyloid (5-42)-induced toxicity?
- Primary cortical neurons : Monitor real-time calcium flux or mitochondrial dysfunction using fluorescent probes (e.g., Fluo-4, JC-1) .
- Induced pluripotent stem cell (iPSC)-derived neurons : Recapitulate patient-specific genetic backgrounds to study Aβ(5-42) interactions with APOE alleles .
- 3D neurospheroid models : Simulate extracellular Aβ accumulation and microglial responses in a tissue-like environment .
Advanced Research Questions
Q. How can discrepancies in Beta-Amyloid (5-42) aggregation studies be resolved?
Conflicting reports on aggregation rates often stem from variations in:
- Solvent conditions : pH, ionic strength, and presence of metal ions (e.g., Zn²⁺) significantly alter fibril morphology .
- Temporal resolution : Use thioflavin-T kinetics paired with atomic force microscopy (AFM) to capture early oligomerization events .
- Data normalization : Express aggregation metrics as a function of monomer concentration rather than total peptide mass .
Q. What experimental strategies address the low bioavailability of Beta-Amyloid (5-42) in vivo?
- Stable isotope labeling kinetics (SILK) : Track Aβ(5-42) turnover rates in transgenic mice using ¹³C-leucine infusion and MS-based detection .
- Cerebroventricular cannulation : Directly administer Aβ(5-42) to bypass the blood-brain barrier, paired with microdialysis for real-time sampling .
- Pharmacokinetic modeling : Integrate compartmental models to predict brain-to-plasma ratios and optimize dosing regimens .
Q. How do post-translational modifications (PTMs) of Beta-Amyloid (5-42) influence its pathogenicity?
PTMs such as phosphorylation or pyroglutamation modify aggregation and toxicity:
- Phospho-specific antibodies : Map phosphorylation sites (e.g., serine residues) via immunoblotting or immunohistochemistry .
- In vitro modification assays : Incubate Aβ(5-42) with kinases (e.g., CK1δ) or isomerases to mimic PTMs observed in Alzheimer’s brains .
- Behavioral assays : Compare cognitive deficits in PTM-specific Aβ(5-42)-injected rodents versus wild-type peptide models .
Data Contradiction and Validation
Q. Why do some studies report neuroprotective effects of Beta-Amyloid (5-42) at low concentrations?
Dose-dependent biphasic effects may arise from:
- Redox state modulation : Low Aβ(5-42) activates antioxidant pathways (e.g., Nrf2), while high levels induce oxidative stress .
- Synaptic plasticity : Subtoxic concentrations enhance long-term potentiation (LTP) via NMDA receptor priming .
- Methodological bias : Ensure cell viability assays (e.g., MTT, LDH) differentiate between apoptosis and necroptosis .
Q. How can researchers reconcile conflicting data on Aβ(5-42) clearance mechanisms?
- Comparative proteomics : Profile Aβ-degrading enzymes (e.g., neprilysin, IDE) in Aβ(5-42)-rich versus Aβ(1-42)-dominant brain regions .
- Knockout models : Assess clearance rates in mice lacking LRP1 or P-glycoprotein transporters to identify isoform-specific pathways .
- In silico docking : Predict Aβ(5-42) interactions with clearance receptors using molecular dynamics simulations .
Methodological Tables
Q. Table 1: Comparison of Aβ(5-42) Detection Techniques
Q. Table 2: Key Parameters for Aβ(5-42) Aggregation Studies
| Parameter | Optimal Range | Impact on Aggregation |
|---|---|---|
| pH | 7.4–8.2 | Higher pH accelerates fibril formation |
| Temperature | 37°C | Mimics physiological conditions |
| Peptide concentration | 5–20 µM | Supraphysiological levels induce artifactual oligomers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
